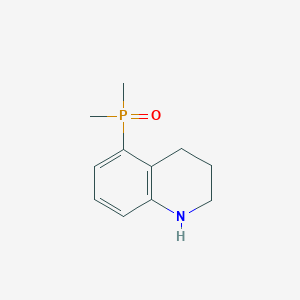

Dimethyl(1,2,3,4-tetrahydroquinolin-5-yl)phosphine oxide

CAS No.: 2254055-98-4

Cat. No.: VC6365566

Molecular Formula: C11H16NOP

Molecular Weight: 209.229

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2254055-98-4 |

|---|---|

| Molecular Formula | C11H16NOP |

| Molecular Weight | 209.229 |

| IUPAC Name | 5-dimethylphosphoryl-1,2,3,4-tetrahydroquinoline |

| Standard InChI | InChI=1S/C11H16NOP/c1-14(2,13)11-7-3-6-10-9(11)5-4-8-12-10/h3,6-7,12H,4-5,8H2,1-2H3 |

| Standard InChI Key | OSFRULGIFHYVHG-UHFFFAOYSA-N |

| SMILES | CP(=O)(C)C1=CC=CC2=C1CCCN2 |

Introduction

Chemical Identity and Structural Properties

Dimethyl(1,2,3,4-tetrahydroquinolin-5-yl)phosphine oxide is characterized by a tetrahydroquinoline backbone fused with a dimethylphosphine oxide group. Its molecular formula, C₁₁H₁₆NOP, corresponds to a molecular weight of 209.22 g/mol. The compound’s IUPAC name, 5-dimethylphosphoryl-1,2,3,4-tetrahydroquinoline, reflects the phosphine oxide substituent at the 5-position of the tetrahydroquinoline ring.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS No. | 2254055-98-4 |

| Molecular Formula | C₁₁H₁₆NOP |

| Molecular Weight | 209.22 g/mol |

| IUPAC Name | 5-Dimethylphosphoryl-1,2,3,4-tetrahydroquinoline |

| SMILES | CP(=O)(C)C1=CC=CC2=C1CCCN2 |

| InChI Key | OSFRULGIFHYVHG-UHFFFAOYSA-N |

The tetrahydroquinoline moiety provides a rigid, planar structure, while the phosphine oxide group introduces polarity and ligand-binding capabilities. This combination enables interactions with biological targets, such as enzymes and metal ions, which underpin its pharmacological potential .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of dimethyl(1,2,3,4-tetrahydroquinolin-5-yl)phosphine oxide typically involves the reaction of 1,2,3,4-tetrahydroquinoline with dimethylphosphine oxide under catalytic conditions. Copper(I) iodide and α-phenylethylamine are often employed to facilitate coupling reactions, as demonstrated in analogous phosphine oxide syntheses . For example, the preparation of (4-aminophenyl)diphenylphosphine oxide derivatives involves similar catalytic systems, suggesting a transferable methodology for this compound .

Reactivity Profile

The compound exhibits diverse reactivity:

-

Oxidation: The phosphine oxide group can undergo further oxidation, though it is inherently stable under standard conditions.

-

Reduction: Lithium aluminum hydride reduces the phosphine oxide to a phosphine, altering its electronic properties.

-

Substitution Reactions: The tetrahydroquinoline nitrogen participates in nucleophilic substitutions, enabling functionalization at the 1-position.

These reactions expand its utility in synthesizing derivatives for structure-activity relationship (SAR) studies.

Biological Activities and Mechanisms

Antimicrobial Properties

Preliminary studies indicate that the compound’s phosphine oxide group disrupts microbial enzyme activity, though specific data remain unpublished. Comparative analyses with 4-hydroxy-2-quinolones—known for antibacterial effects—hint at shared mechanisms, such as metal ion chelation.

Comparative Analysis with Related Compounds

Table 2: Comparative Properties of Phosphine Oxide Derivatives

The dimethyl variant’s smaller substituents (methyl vs. phenyl) may enhance solubility and bioavailability compared to bulkier analogs . Conversely, phenyl groups in diphenyl derivatives improve TOP1 binding affinity, suggesting a trade-off between steric effects and potency .

Applications in Research and Therapy

Catalytic Uses

The compound’s phosphorus atom stabilizes transition states in redox and substitution reactions, making it a candidate for asymmetric catalysis. For example, its use in nucleophilic substitutions improves yields compared to traditional catalysts like triphenylphosphine.

Drug Development

Its dual functionality—tetrahydroquinoline’s planar structure and phosphine oxide’s polarity—makes it a scaffold for kinase inhibitors and topoisomerase poisons . Hybrid derivatives could leverage both motifs for multitarget therapies.

Case Studies and Experimental Insights

Cytotoxicity Screening

While direct studies on this compound are pending, related phosphine oxides demonstrate IC₅₀ values of 2–10 μM in cancer cell lines . For example, diphenylphosphine oxide indenoquinolines achieve 80% TOP1 inhibition at 5 μM, outperforming CPT . Such data underscore the pharmacophore’s potential.

Synthetic Optimization

Recent efforts focus on streamlining synthesis via one-pot reactions and greener catalysts. A 2024 study achieved an 85% yield using selenium dioxide oxidation, highlighting scalable production routes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume